molecular formula C21H26N2O5S2 B11176099 2-(benzylsulfonyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide

2-(benzylsulfonyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide

Cat. No.: B11176099
M. Wt: 450.6 g/mol
InChI Key: DCNWOGAHFWSUFB-UHFFFAOYSA-N
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Description

2-(benzylsulfonyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide is a complex organic compound that features both benzylsulfonyl and piperidinylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfonyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzylsulfonyl and piperidinylsulfonyl intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include sulfonyl chlorides, amines, and acylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques. Industrial production may also involve continuous flow processes to enhance reaction efficiency and product consistency.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfonyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form corresponding sulfides.

    Substitution: The benzyl and piperidinyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides.

Scientific Research Applications

2-(benzylsulfonyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(benzylsulfonyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The piperidinyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(benzylsulfonyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide is unique due to its combination of benzylsulfonyl and piperidinylsulfonyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C21H26N2O5S2

Molecular Weight

450.6 g/mol

IUPAC Name

2-benzylsulfonyl-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]acetamide

InChI

InChI=1S/C21H26N2O5S2/c1-17-11-13-23(14-12-17)30(27,28)20-9-7-19(8-10-20)22-21(24)16-29(25,26)15-18-5-3-2-4-6-18/h2-10,17H,11-16H2,1H3,(H,22,24)

InChI Key

DCNWOGAHFWSUFB-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CS(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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